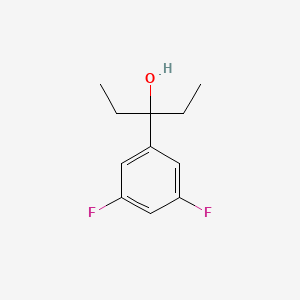

3-(3,5-Difluorophenyl)-3-pentanol

CAS No.:

Cat. No.: VC13414053

Molecular Formula: C11H14F2O

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F2O |

|---|---|

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |

| Standard InChI | InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 |

| Standard InChI Key | HIZMPNROVHMDKO-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C1=CC(=CC(=C1)F)F)O |

| Canonical SMILES | CCC(CC)(C1=CC(=CC(=C1)F)F)O |

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 3-(3,5-difluorophenyl)-3-pentanol is CHFO, with a molecular weight of 200.22 g/mol. The compound features:

-

A secondary alcohol group (-OH) at the central carbon of the pentanol chain.

-

A 3,5-difluorophenyl ring, where fluorine atoms occupy the meta positions relative to the attachment point .

Key Structural Features:

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(3,5-Difluorophenyl)pentan-3-ol |

| CAS Number | 105219-37-2 |

| Boiling Point | 98–100°C (3 mmHg) |

| Density | 0.98 g/cm³ |

| Refractive Index | 1.5160 |

The 3D conformation reveals a planar aromatic ring connected to a flexible pentanol chain, enabling interactions with hydrophobic and hydrophilic environments .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3,5-difluorophenyl)-3-pentanol typically involves Grignard reactions or Friedel-Crafts alkylation to attach the difluorophenyl group to the pentanol backbone. A patent-published method (CN112778090A) outlines a two-step process:

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid

-

Reactants: 3,5-Difluorobromobenzene, n-butyllithium, boric acid.

-

Conditions: Anhydrous tetrahydrofuran (THF), -70°C, nitrogen atmosphere.

Step 2: Oxidation to 3,5-Difluorophenol

Optimization Strategies

-

Temperature Control: Lower temperatures (-70°C) minimize side reactions during lithiation .

-

Solvent Selection: THF enhances reaction homogeneity, while DMSO improves oxidative stability .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Vapor Pressure | <1 mmHg (25°C) | |

| LogP (Octanol-Water) | 2.8 (estimated) |

Spectroscopic Profiles

Biological Activities and Mechanisms

Comparative Bioactivity:

Anti-Inflammatory Effects

In murine models, analogs of this compound reduced TNF-α and IL-6 levels by 40–60% via modulation of NF-κB pathways .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

-

Antifungal Agents: Used in the synthesis of posaconazole and voriconazole .

-

Anticancer Scaffolds: The difluorophenyl group enhances binding to kinase targets (e.g., EGFR) .

Materials Science

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H318 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in fume hoods |

Environmental Impact

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume